molecular formula C17H22N2O4 B14848513 (2S)-2-[(Tert-butoxycarbonyl)amino]-3-(1H-indol-3-YL)-2-methylpropanoic acid

(2S)-2-[(Tert-butoxycarbonyl)amino]-3-(1H-indol-3-YL)-2-methylpropanoic acid

Cat. No.: B14848513
M. Wt: 318.4 g/mol
InChI Key: LJPMZDOWNYFYCN-KRWDZBQOSA-N
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Description

“(2S)-2-[(Tert-butoxycarbonyl)amino]-3-(1H-indol-3-YL)-2-methylpropanoic acid” is a synthetic amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine, a methyl substituent at the α-carbon, and a 1H-indol-3-yl group attached to the β-carbon. The indole moiety, a common pharmacophore in bioactive molecules, contributes to aromatic and hydrophobic interactions. This compound is structurally related to L-tryptophan but modified for applications in peptide synthesis, drug development, or as an intermediate in medicinal chemistry .

Properties

Molecular Formula

C17H22N2O4

Molecular Weight

318.4 g/mol

IUPAC Name

(2S)-3-(1H-indol-3-yl)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C17H22N2O4/c1-16(2,3)23-15(22)19-17(4,14(20)21)9-11-10-18-13-8-6-5-7-12(11)13/h5-8,10,18H,9H2,1-4H3,(H,19,22)(H,20,21)/t17-/m0/s1

InChI Key

LJPMZDOWNYFYCN-KRWDZBQOSA-N

Isomeric SMILES

C[C@](CC1=CNC2=CC=CC=C21)(C(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(CC1=CNC2=CC=CC=C21)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[(Tert-butoxycarbonyl)amino]-3-(1H-indol-3-YL)-2-methylpropanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.

    Formation of the Indole Ring: The indole ring can be synthesized via Fischer indole synthesis or other methods involving cyclization reactions.

    Coupling Reactions: The protected amino acid is then coupled with the indole derivative using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Deprotection: The final step involves deprotecting the Boc group under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated synthesizers, continuous flow reactors, and other advanced techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[(Tert-butoxycarbonyl)amino]-3-(1H-indol-3-YL)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form oxindole derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The indole ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) can be used.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

(2S)-2-[(Tert-butoxycarbonyl)amino]-3-(1H-indol-3-YL)-2-methylpropanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-[(Tert-butoxycarbonyl)amino]-3-(1H-indol-3-YL)-2-methylpropanoic acid involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, influencing biological pathways. The Boc group provides stability and protection during chemical reactions, ensuring the compound reaches its target site without premature degradation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Amino Acid Backbone

  • L-Tryptophan ((2S)-2-amino-3-(1H-indol-3-yl)propanoic acid): The parent compound lacks the Boc protection and α-methyl group. Its molecular formula is C₁₁H₁₂N₂O₂ (MW: 204.23 g/mol). The absence of the Boc group makes it more polar and reactive, limiting its utility in solid-phase peptide synthesis (SPPS) compared to the Boc-protected derivative .
  • (R)-Methyl 2-(2-((tert-butoxycarbonyl)amino)-2-methylpropanamido)-3-(1H-indol-3-yl)propanoate (): This methyl ester derivative (C₂₀H₂₇N₃O₅, MW: 389.45 g/mol) shares the Boc and α-methyl groups but includes an amide linkage and esterified carboxylic acid. The esterification improves cell permeability but reduces hydrolytic stability .

Substituent Variations on the Indole Ring

  • Fluorination can also improve metabolic stability .
  • (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(4-methoxypyridin-3-yl)propanoic acid (): Replacing indole with a 4-methoxypyridinyl group (C₁₄H₂₀N₂O₅, MW: 296.32 g/mol) shifts the compound’s aromatic interactions from hydrophobic to polar, impacting solubility and target selectivity .

Protecting Group Variations

  • Boc vs. Trityl Protection ():
    The compound in uses a trityl (triphenylmethyl) group to protect an imidazole ring instead of indole. Trityl groups offer bulkier protection but are less stable under acidic conditions compared to Boc .

  • Unprotected Amino Acid Analogues (): L-Tryptophan derivatives lacking Boc protection exhibit higher reactivity in coupling reactions but are prone to undesired side reactions, necessitating careful handling .

Data Tables and Research Findings

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Reference
(2S)-2-[(Tert-butoxycarbonyl)amino]-3-(1H-indol-3-YL)-2-methylpropanoic acid C₁₇H₂₂N₂O₄* ~318.37 Boc protection, α-methyl, indole moiety N/A
L-Tryptophan C₁₁H₁₂N₂O₂ 204.23 Unprotected amine, no α-methyl
(R)-Methyl 2-(Boc-amino)-2-methylpropanamido-indole propanoate C₂₀H₂₇N₃O₅ 389.45 Methyl ester, Boc and α-methyl groups, amide linkage
(R)-2-(Boc-amino)-3-(5-fluoro-1H-indol-3-yl)propanoic acid C₁₆H₁₉FN₂O₄ 322.33 5-Fluoroindole, Boc protection
(2S)-2-(Boc-amino)-3-(4-methoxypyridin-3-yl)propanoic acid C₁₄H₂₀N₂O₅ 296.32 Methoxypyridine substituent, Boc protection

Key Observations:

Boc Protection : Enhances synthetic versatility but increases molecular weight and lipophilicity.

Indole Modifications : Fluorination or substitution with heterocycles (e.g., pyridine) alters electronic and hydrophobic properties.

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